Ethyl 7-bromo-2,2-dimethylheptanoate chemical properties
Ethyl 7-bromo-2,2-dimethylheptanoate chemical properties
An In-Depth Technical Guide to Ethyl 7-bromo-2,2-dimethylheptanoate: Properties, Synthesis, and Applications
Introduction
Ethyl 7-bromo-2,2-dimethylheptanoate is a bifunctional organic compound featuring both an ethyl ester and a terminal primary alkyl bromide. While it shares structural characteristics with other aliphatic esters and halides, its primary significance in the scientific community lies in its role as a crucial intermediate in the synthesis of Bempedoic Acid (ETC-1002).[1][2][3][4][5] Bempedoic acid is a novel, first-in-class ATP-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia, particularly for patients with statin intolerance.[1][6] This guide offers a detailed examination of the chemical properties, synthesis, and reactivity of Ethyl 7-bromo-2,2-dimethylheptanoate, providing essential insights for researchers and professionals in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
The structural features of Ethyl 7-bromo-2,2-dimethylheptanoate—a sterically hindered ester group and a terminal bromine atom on a flexible five-carbon chain—define its physical characteristics and spectroscopic signature.
Chemical and Physical Data
The compound is typically a colorless to light-yellow oil or semi-solid at room temperature.[1][7] Its key physical and chemical identifiers are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 123469-92-1 | [2][7][8] |
| Molecular Formula | C₁₁H₂₁BrO₂ | [2][8] |
| Molecular Weight | 265.19 g/mol | [2][8] |
| IUPAC Name | ethyl 7-bromo-2,2-dimethylheptanoate | [2][8] |
| Synonyms | 7-Bromo-2,2-dimethylheptanoic acid ethyl ester, ETC-1002 intermediate 2 | [3][8] |
| Appearance | Colorless oil or semi-solid | [1][7] |
| Boiling Point | 106-108 °C at 0.01 mmHg | [1][3][9] |
| Density | ~1.169 - 1.2 g/cm³ (Predicted/Experimental) | [3][10] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the structure and purity of Ethyl 7-bromo-2,2-dimethylheptanoate. The following data has been reported in the literature.[1][11]
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.11 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.39 (t, J = 6.8 Hz, 2H, -CH₂CH₂ Br), 1.85 (m, 2H, -CH₂ CH₂Br), 1.56-1.35 (m, 4H, internal -CH₂- groups), 1.24 (t, J = 7.2 Hz, 3H, -OCH₂CH₃ ), 1.16 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 177.9 (C=O), 60.2 (-C H₂CH₃), 42.0 (C (CH₃)₂), 40.4, 33.8, 32.5, 28.5, 25.1, 24.0 (alkyl chain carbons), 14.2 (-OCH₂C H₃) |
| HRMS (EI) | Calculated for C₁₁H₂₂BrO₂ [MH]⁺: 265.0803, Found: 265.0810 |
The ¹H NMR spectrum clearly resolves the key protons: a quartet for the ethyl ester methylene, a triplet for the methylene adjacent to the bromine, and a characteristic singlet for the two equivalent methyl groups at the C2 position.[1][11] The ¹³C NMR spectrum confirms the presence of the ester carbonyl at ~178 ppm and the carbon attached to bromine around 34 ppm.[1][11]
Synthesis and Mechanistic Considerations
The most prevalent synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate involves the mono-alkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane.[11][12] The success of this reaction hinges on precise control of stoichiometry and temperature to prevent undesired dialkylation, where the enolate reacts with the product.
Core Causality in Synthesis: Preventing Dialkylation
The primary challenge is the potential for the initially formed product, Ethyl 7-bromo-2,2-dimethylheptanoate, to react with another molecule of the ethyl isobutyrate enolate. To mitigate this, two experimental parameters are critical:
-
Strong, Non-nucleophilic Base: A strong base like Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon of ethyl isobutyrate, forming the nucleophilic enolate.[11]
-
Low Temperature: The reaction is conducted at low temperatures (-78 °C to -40 °C) to control the reaction kinetics, favoring the desired mono-alkylation over the competing dialkylation side reaction.[1][11]
The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate.
Detailed Experimental Protocol (Batch Process)
The following protocol is a representative synthesis adapted from published procedures.[1][11][13]
-
Inert Atmosphere: Under an argon or nitrogen atmosphere, charge a solution of 1,5-dibromopentane (1.1-1.2 equivalents) and ethyl isobutyrate (1.0 equivalent) into anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of Lithium Diisopropylamide (LDA) (0.9-1.0 equivalents) in THF dropwise over 40-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: Allow the solution to stir overnight while gradually warming to room temperature.
-
Quenching: Carefully quench the excess base by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 N HCl, water, and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude material by vacuum distillation (e.g., 106-108 °C at 0.01 mm Hg) or column chromatography to yield the final product as a colorless oil.[1] Reported yields for this method vary, typically ranging from 44% to 76%.[1][11][12]
Advancements in Synthesis: Continuous Flow
To improve safety, efficiency, and scalability, continuous flow methodologies have been developed.[14] This approach involves pumping streams of pre-cooled ethyl isobutyrate, an organic base (like n-butyllithium), and 1,5-dibromopentane through a series of microreactors.[3][14][15] This method offers precise temperature control, rapid mixing, and significantly reduced reaction times (seconds to minutes), leading to improved yields (up to 87%) and higher purity.[3][14]
Reactivity and Core Application
The utility of Ethyl 7-bromo-2,2-dimethylheptanoate is defined by its two reactive sites: the ester and the alkyl bromide.
Reactivity Profile
-
Alkyl Bromide (C7): The terminal bromine atom is the primary site of reactivity, serving as an electrophilic center for bimolecular nucleophilic substitution (Sₙ2) reactions.[2] While it is a primary bromide, which favors Sₙ2, the distal gem-dimethyl group at C2 imparts a degree of rigidity to the alkyl chain, which can moderately influence reaction kinetics.[2]
-
Ethyl Ester (C1): The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This functionality is generally stable under the conditions used for Sₙ2 reactions at the C7 position.
Application in Bempedoic Acid Synthesis
The principal application of this compound is as a key building block in the multi-step synthesis of Bempedoic Acid.[1][2][4] In this context, two molecules of Ethyl 7-bromo-2,2-dimethylheptanoate are coupled together via a central linker. One common method involves a dimerization reaction with tosylmethyl isocyanide (TosMIC).[6][12]
The process can be visualized as follows:
Caption: Role of Ethyl 7-bromo-2,2-dimethylheptanoate in Bempedoic Acid synthesis.
This dimerization effectively combines two C9 chains into a C17 backbone (after subsequent transformations of the central linker), which forms the core structure of Bempedoic Acid.[6]
Safety and Handling
According to available safety data sheets, Ethyl 7-bromo-2,2-dimethylheptanoate is classified with the following hazards:
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[8] Some sources also indicate it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[16]
-
Handling Precautions: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.[16] Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of vapor.[17][18]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and at room temperature.[7]
-
First Aid: In case of skin contact, wash immediately with copious amounts of water.[17] For eye contact, flush with plenty of water for at least 15 minutes.[17] If inhaled, move to fresh air. If swallowed, wash out the mouth with water. In all cases of significant exposure, seek medical attention.[17]
Conclusion
Ethyl 7-bromo-2,2-dimethylheptanoate is a specialized chemical intermediate whose value is intrinsically linked to the development of the lipid-lowering agent Bempedoic Acid. Its synthesis requires careful control to achieve selective mono-alkylation, a challenge that has been addressed through both optimized batch processes and modern continuous flow technology. The compound's reactivity is dominated by the terminal alkyl bromide, which allows it to serve as a versatile building block for constructing complex carbon skeletons. For drug development professionals and synthetic chemists, a thorough understanding of the properties and protocols associated with this molecule is essential for the efficient and safe production of next-generation cardiovascular therapeutics.
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Synthesis of Bempedoic Acid through Electrochemical Decarboxylation of Dialkylated Malonic Acid. SynOpen. [Link]
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Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status. (2019-07-15). Lupine Publishers. [Link]
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Ethyl 7-bromoheptanoate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
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